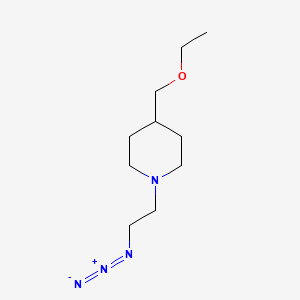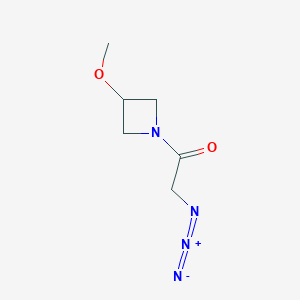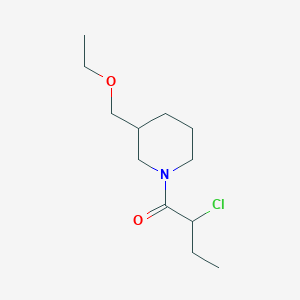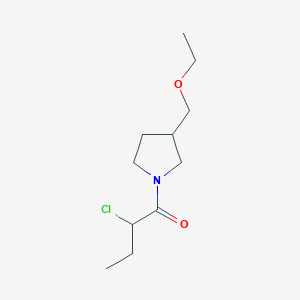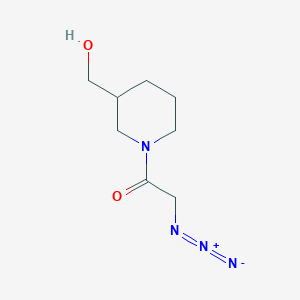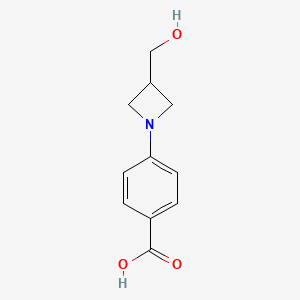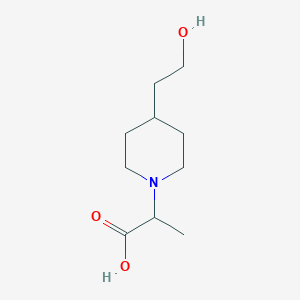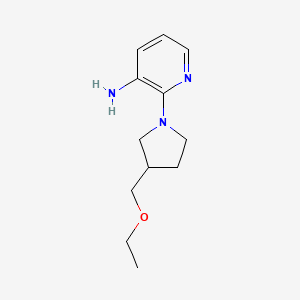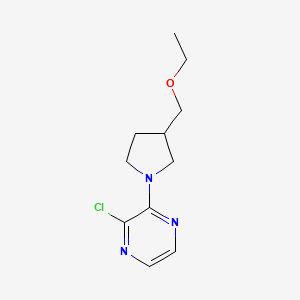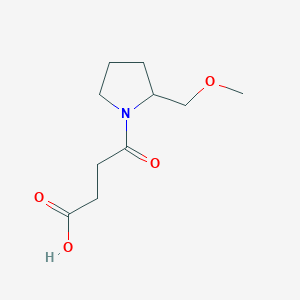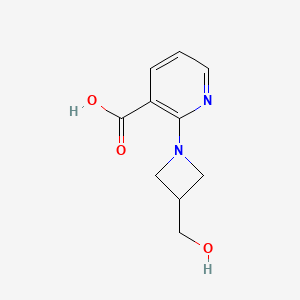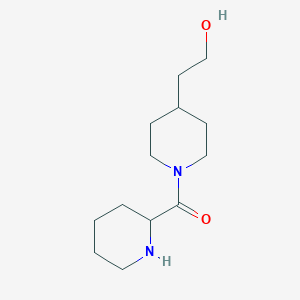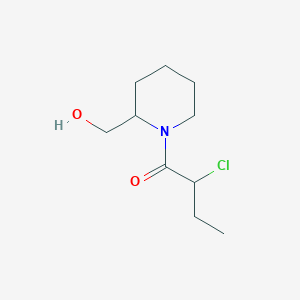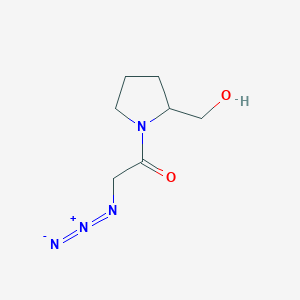
3-(Ethoxymethyl)pyrrolidin-1-amine
説明
“3-(Ethoxymethyl)pyrrolidin-1-amine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives are versatile scaffolds in chemical reactions . They can be obtained from various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学的研究の応用
Synthesis and Bioactivity
3-(Ethoxymethyl)pyrrolidin-1-amine, as a derivative within the pyrrolidine class, contributes significantly to synthetic chemistry and bioactivity research. Pyrrolidine and its derivatives are foundational in the synthesis of bioactive molecules due to their presence in many biological molecules, such as heme and chlorophyll. These compounds are utilized in various synthetic reactions, including the condensation of amines with carbonyl-containing compounds, to produce a wide range of pyrrolidine derivatives. These derivatives find applications in the creation of polypyrroles, which form electrically conducting, highly stable, flexible films, and pyrrolidinones, used as intermediates, wetting agents, and solvents due to their relatively low toxicity (Anderson & Liu, 2000).
Catalytic Applications
In catalysis, pyrrolidine derivatives are pivotal. They participate in asymmetric A(3) reactions in the presence of copper iodide and a cocatalyst, yielding propargylamines with high enantioselectivity. This exemplifies the catalytic versatility of pyrrolidine derivatives, including this compound, in synthesizing complex molecules with precise stereoselectivity, which is fundamental for pharmaceutical applications (Zhao & Seidel, 2015).
Structural and Material Science
From a materials science perspective, pyrrolidine derivatives have contributed to the development of novel crystal structures and supramolecular assemblies. For instance, heterocyclic compounds with amine functionalities have been incorporated into dicyanoquinodimethanes, leading to materials that exhibit interesting crystal structures, fluorescence, and thermal stability. These properties are crucial for the development of new materials with potential applications in optoelectronics and photonics (Raghavaiah et al., 2016).
将来の方向性
The pyrrolidine ring and its derivatives, including “3-(Ethoxymethyl)pyrrolidin-1-amine”, have potential for further exploration in drug discovery due to their versatile scaffold and wide range of biological activities . The design of new pyrrolidine compounds with different biological profiles can be guided by the understanding of the synthetic strategies and structure-activity relationship (SAR) of the studied compounds .
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This can influence how the compound interacts with its target.
Biochemical Pathways
Without specific information on the compound’s biological activity, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological activities .
生化学分析
Biochemical Properties
3-(Ethoxymethyl)pyrrolidin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. For instance, pyrrolidine derivatives have been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, potentially affecting neurological functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling. Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to these compounds in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with dosage variations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, potentially influencing overall metabolic homeostasis. For example, pyrrolidine derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, pyrrolidine derivatives may be transported across cell membranes by organic cation transporters, influencing their bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, pyrrolidine derivatives can localize to the mitochondria, where they may exert effects on mitochondrial function and energy metabolism .
特性
IUPAC Name |
3-(ethoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-10-6-7-3-4-9(8)5-7/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQDNRBIKXPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


